2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by the presence of a chlorinated phenoxy group and a fluorinated phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-(hydroxymethyl)phenol, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the chlorine atom can result in various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers study its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
- 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide is unique due to the specific combination of a chlorinated phenoxy group and a fluorinated phenylacetamide moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-7,19H,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMHSQBMHJCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.